molecular formula C13H17NO3 B7966083 1-(3-Methoxyphenyl)piperidine-2-carboxylic acid

1-(3-Methoxyphenyl)piperidine-2-carboxylic acid

Cat. No.: B7966083
M. Wt: 235.28 g/mol
InChI Key: CEAUWTVAHFYLKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound identified as “1-(3-Methoxyphenyl)piperidine-2-carboxylic acid” is a chemical entity with specific properties and applications. It is important to understand its structure, synthesis, reactions, and applications to fully appreciate its significance in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)piperidine-2-carboxylic acid involves multiple steps, each requiring specific reagents and conditions. The exact synthetic route can vary, but typically involves the following steps:

    Initial Formation: The starting materials are combined under controlled conditions to form an intermediate compound.

    Intermediate Transformation: The intermediate undergoes further reactions, such as oxidation or reduction, to form the desired product.

    Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Continuous Monitoring: The reaction conditions are continuously monitored and adjusted to maintain optimal conditions.

    Automated Purification: Advanced purification techniques are employed to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used in acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

    Substitution: Substitution reactions often require catalysts such as palladium or nickel and are carried out under inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: The product may be a carboxylic acid or ketone.

    Reduction: The product could be an alcohol or amine.

    Substitution: The product will have a new functional group replacing the original one.

Scientific Research Applications

1-(3-Methoxyphenyl)piperidine-2-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Employed in biochemical assays and studies of enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a drug candidate.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 1-(3-Methoxyphenyl)piperidine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include:

    Binding to Enzymes: The compound may inhibit or activate enzymes, affecting biochemical pathways.

    Receptor Interaction: It may bind to cellular receptors, triggering or blocking signaling pathways.

    Molecular Pathways: The compound can influence various molecular pathways, leading to changes in cellular functions.

Properties

IUPAC Name

1-(3-methoxyphenyl)piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-17-11-6-4-5-10(9-11)14-8-3-2-7-12(14)13(15)16/h4-6,9,12H,2-3,7-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEAUWTVAHFYLKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCCCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.